molecular formula C11H18N4O B8685686 1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-amine

1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-amine

Cat. No. B8685686
M. Wt: 222.29 g/mol
InChI Key: OQMKWBZWIAXWJR-UHFFFAOYSA-N
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Patent
US09012479B2

Procedure details

To a solution of N-{1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide (120 mg, 0.377 mmol) in methanol (1.5 mL) was added 2M HCl (1 mL, 0.377 mmol), and the reaction mixture was stirred at 50° C. for 2 h and concentrated. The residue was neutralized using saturated NaHCO3 solution and concentrated. The residue was dried under high vacuum to give 79 mg and used for next reaction without further purification. MS: (M+H)+=222.8. 1H NMR (400 MHz, DMSO-d6) ppm 1.18 (t, J=7.2 Hz, 3H), 1.70-1.85 (m, 4 H), 3.24 (t, J=6.8 Hz, 2H), 3.31 (s, 2 H), 3.43 (t, J=6.8 Hz, 2H), 3.78 (q, J=7.2 Hz, 2H), 5.11 (s, 1H).
Name
N-{1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7]([NH:8]C(=O)C(F)(F)F)=[CH:6][C:5]([CH2:15][C:16](=[O:22])[N:17]2[CH2:21][CH2:20][CH2:19][CH2:18]2)=[N:4]1)[CH3:2].Cl>CO>[CH2:1]([N:3]1[C:7]([NH2:8])=[CH:6][C:5]([CH2:15][C:16](=[O:22])[N:17]2[CH2:18][CH2:19][CH2:20][CH2:21]2)=[N:4]1)[CH3:2]

Inputs

Step One
Name
N-{1-ethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide
Quantity
120 mg
Type
reactant
Smiles
C(C)N1N=C(C=C1NC(C(F)(F)F)=O)CC(N1CCCC1)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give 79 mg
CUSTOM
Type
CUSTOM
Details
used for next reaction without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)N1N=C(C=C1N)CC(N1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.